

"2-Methyl-1H-indol-4-ol IUPAC name"

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Methyl-1H-indol-4-ol**

Cat. No.: **B113476**

[Get Quote](#)

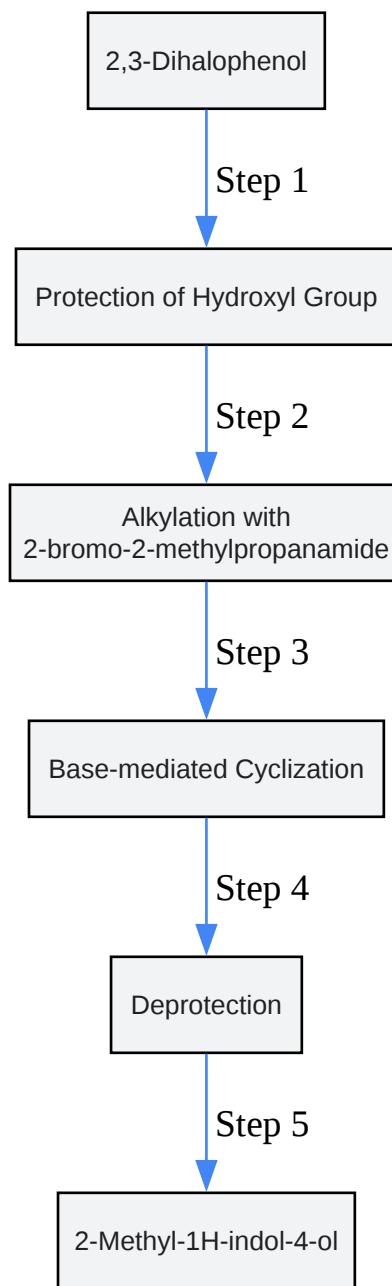
An In-depth Technical Guide to **2-Methyl-1H-indol-4-ol**

Abstract

This technical guide provides a comprehensive overview of **2-Methyl-1H-indol-4-ol**, a heterocyclic aromatic organic compound. The indole scaffold is a privileged structure in medicinal chemistry, found in a wide array of pharmacologically active compounds. This document details the physicochemical properties, a plausible synthetic route, and potential biological activities of **2-Methyl-1H-indol-4-ol**. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, providing key data and methodologies in a structured format.

Physicochemical Properties

2-Methyl-1H-indol-4-ol, also known by its synonym 4-Hydroxy-2-methylindole, is a solid at room temperature.^[1] Its fundamental properties are summarized in the table below for easy reference and comparison.


Property	Value	Reference
IUPAC Name	2-Methyl-1H-indol-4-ol	
Synonyms	4-Hydroxy-2-methylindole, 2-Methyl-4-hydroxyindole, 2-Methyl-4-indolol	[1]
CAS Number	35320-67-3	[1] [2]
Molecular Formula	C ₉ H ₉ NO	[1] [2]
Molar Mass	147.17 g/mol	[2]
Appearance	Off-white Solid	[1]
Melting Point	122-124°C	[2]
Boiling Point (Predicted)	339.2 ± 22.0 °C	[2]
Density (Predicted)	1.262 ± 0.06 g/cm ³	[2]

Synthesis of 2-Methyl-1H-indol-4-ol

The synthesis of substituted indoles can be achieved through various methods. A common strategy involves the cyclization of appropriately substituted anilines. The following section outlines a generalized, plausible synthetic workflow and a detailed experimental protocol for obtaining a 4-hydroxy-indole derivative.

Synthetic Workflow

The diagram below illustrates a potential multi-step synthesis starting from a protected dihalophenol, proceeding through alkylation and subsequent cyclization to form the indole ring.

[Click to download full resolution via product page](#)

Caption: Plausible synthetic workflow for **2-Methyl-1H-indol-4-ol**.

Experimental Protocol: Synthesis via Intramolecular Cyclization

This protocol is a representative example based on general methodologies for indole synthesis.
[3]

Materials:

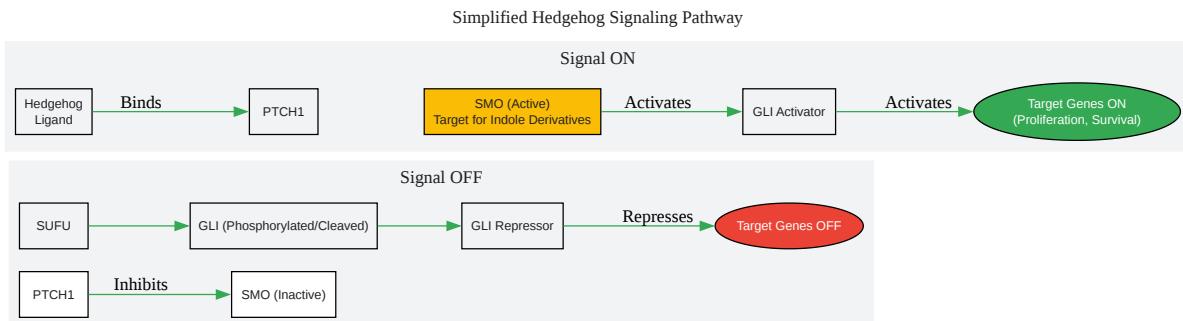
- Protected 2,3-dihaloaniline precursor
- Palladium catalyst (e.g., $\text{PdCl}_2(\text{PPh}_3)_2$)
- Copper(I) iodide (CuI)
- A suitable base (e.g., Diethylamine, Et_2NH)
- Anhydrous solvent (e.g., Dimethylacetamide, DMA)
- Reagents for deprotection (e.g., acid or hydrogenation catalyst)
- Standard laboratory glassware and purification apparatus (silica gel for column chromatography)

Procedure:

- Reaction Setup: In a dry, nitrogen-purged round-bottom flask, dissolve the protected 2,3-dihaloaniline precursor (1.0 eq.) in anhydrous DMA.
- Catalyst Addition: To the solution, add $\text{PdCl}_2(\text{PPh}_3)_2$ (3 mol%) and CuI (5 mol%).
- Cyclization: Add a suitable terminal alkyne (1.5 eq.) and diethylamine (1.5 eq.) to the mixture. Heat the reaction to 80 °C.
- Monitoring: Monitor the progress of the cyclization reaction using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
- Workup: Cool the reaction mixture to room temperature. Dilute with dichloromethane (CH_2Cl_2) and wash with water to remove the DMA and salts. The aqueous phase is extracted twice more with CH_2Cl_2 .
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to afford the protected 4-haloindole intermediate.

- Final Steps: The intermediate would then undergo further modification, such as methylation at the 2-position (if not already incorporated in the alkyne) and deprotection of the 4-hydroxy group to yield the final product, **2-Methyl-1H-indol-4-ol**.

Biological Activity and Potential Signaling Pathways


While specific biological data for **2-Methyl-1H-indol-4-ol** is not extensively detailed in the search results, the indole core is a key component of many biologically active molecules.^[4] Derivatives of indole are known to interact with various biological targets, suggesting potential areas of research for this compound.

Interaction with Signaling Pathways

Indole derivatives have been identified as modulators of critical cellular signaling pathways, particularly in the context of cancer therapy.

- Hedgehog (Hh) Signaling: Aberrant activation of the Hedgehog pathway is linked to several malignancies.^[5] Novel indole derivatives have been shown to suppress this pathway by inhibiting the Smoothened (SMO) receptor, a key component of the Hh cascade.^{[5][6]} This suggests that **2-Methyl-1H-indol-4-ol** could be investigated for similar activity.
- MAPK Signaling: The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade often dysregulated in cancer. Indole alkaloids are being explored for their ability to modulate MAPK signaling, thereby inducing apoptosis in cancer cells.^[7]

The diagram below depicts a simplified representation of the Hedgehog signaling pathway, highlighting the SMO receptor as a potential target for indole-based inhibitors.

[Click to download full resolution via product page](#)

Caption: Hedgehog signaling, a potential target for indole compounds.

Experimental Protocols: Biological Assays

To assess the biological activity of **2-Methyl-1H-indol-4-ol**, standard assays can be employed. The following is a representative protocol for determining the antibacterial efficacy of a compound.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the steps to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.^[8]

Materials:

- **2-Methyl-1H-indol-4-ol**
- Test bacterium (e.g., *Staphylococcus aureus*)
- Mueller-Hinton Broth (MHB)

- Dimethyl sulfoxide (DMSO) for stock solution
- 96-well microtiter plates
- Spectrophotometer
- 0.5 McFarland standard
- Sterile phosphate-buffered saline (PBS)

Procedure:

- Inoculum Preparation: Inoculate a single colony of the test bacterium into MHB and incubate at 37°C with shaking until the culture reaches the logarithmic growth phase. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approx. 1.5×10^8 CFU/mL). Dilute this suspension to achieve a final inoculum density of approximately 5×10^5 CFU/mL in the test wells.[8]
- Compound Dilution: Prepare a stock solution of **2-Methyl-1H-indol-4-ol** in DMSO. Perform serial two-fold dilutions of this stock solution in MHB across the wells of a 96-well microtiter plate to achieve the desired concentration range.[8]
- Inoculation and Incubation: Add the diluted bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only). Incubate the plate at 37°C for 18-24 hours.[8]
- MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth, as observed by the lack of turbidity.[8] This can be confirmed by measuring the optical density at 600 nm.

Conclusion

2-Methyl-1H-indol-4-ol is a well-defined indole derivative with potential for further investigation in medicinal chemistry and drug discovery. This guide has provided essential physicochemical data, outlined a plausible synthetic strategy, and discussed potential biological activities based on the known pharmacology of the indole scaffold, particularly in relation to the Hedgehog and MAPK signaling pathways. The detailed experimental protocols serve as a foundation for

researchers to synthesize and evaluate the therapeutic potential of this and related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. chembk.com [chembk.com]
- 3. rsc.org [rsc.org]
- 4. iris.unina.it [iris.unina.it]
- 5. A novel indole derivative, 2-[3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl]-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of Benzo[cd]indol-2(1H)-ones as Downstream Hedgehog Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- To cite this document: BenchChem. ["2-Methyl-1H-indol-4-ol IUPAC name"]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b113476#2-methyl-1h-indol-4-ol-iupac-name>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com